3-(Cyclopropylmethyl)-1,2-oxazol-5-amine
Overview
Description
3-(Cyclopropylmethyl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Amination and Cyclopropylmethyl Cation Stabilization
Synthesis of Tetrahydro-1,3-oxazepines
Skvorcova, Grigorjeva, and Jirgensons (2015) developed an efficient synthesis method for tetrahydro-1,3-oxazepines. This process involved the regioselective intramolecular amination of cyclopropylmethyl cation, which was generated by abstracting one imidate group in bis-imidate with a carbocation-stabilizing substituent. The high diastereoselectivity achieved in this method allows for further transformation of the resultant tetrahydro-1,3-oxazepines to homoallylamine derivatives with high yields (Skvorcova, Grigorjeva, & Jirgensons, 2015).
Electrophilic Bromocyclization
Catalyzed Bromocyclization of Cyclopropylmethyl Amide
In another study by Wong, Ke, and Yeung (2015), a Lewis basic sulfide catalyzed electrophilic bromocyclization of cyclopropylmethyl amide was developed. This catalytic protocol is applicable to both 1,1- and 1,2-substituted cyclopropylmethyl amides, resulting in oxazolines and oxazines with good yields and excellent diastereoselectivity (Wong, Ke, & Yeung, 2015).
Applications in Heterocyclic Synthesis
Synthesis of Heterocycles via α-Metalated Isocyanides
Schöllkopf (1979) discussed the use of α-alkali-metalated isocyanides in organic synthesis. These isocyanides are both nucleophilic and electrophilic, enabling the addition to polar double bonds and the formation of heterocycles. The study highlighted their use in synthesizing various heterocycles, including 2-oxazolines, 2-thiazolines, and 2-imidazolines, among others. Furthermore, α-metalated isocyanides serve as synthons for primary amines, aiding in the preparation of amino alcohols, diaminoalkanoic acids, and amino acids (Schöllkopf, 1979).
Macrocyclic Structure Synthesis
Construction of Macrocyclic Structures
Merzhyievskyi et al. (2020) investigated the use of 2-amino-3,3-dichloroacrylonitrile (ADAN) for constructing macrocyclic structures like cyclophanes with two oxazole fragments. This approach involves a two-stage, three-component synthesis, resulting in high spatial symmetry in the molecular structure. The method's efficiency is underscored by its use of simple and inexpensive reagents, yielding the target substance in significant proportion (Merzhyievskyi et al., 2020).
Properties
IUPAC Name |
3-(cyclopropylmethyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-4-6(9-10-7)3-5-1-2-5/h4-5H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYYRLZQXLBRFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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